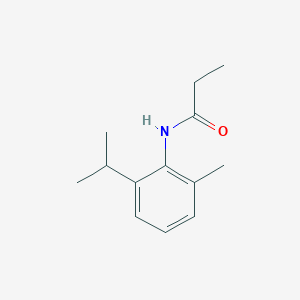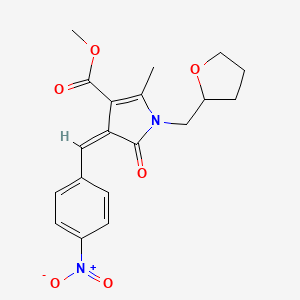![molecular formula C24H18BrN3O6 B3916361 methyl 3-{[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B3916361.png)
methyl 3-{[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate
Descripción general
Descripción
Methyl 3-{[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the family of acryloylamino benzoates and has a complex structure, which makes it an interesting subject of study.
Mecanismo De Acción
The mechanism of action of methyl 3-{[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate involves the inhibition of the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and inflammation. Studies have shown that this compound inhibits the activation of NF-κB, which leads to the downregulation of genes involved in cell survival and proliferation. This, in turn, leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 3-{[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate has several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the activation of NF-κB, and downregulate the expression of genes involved in cell survival and proliferation. It has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. These effects make it a potential candidate for the development of new cancer therapies and anti-inflammatory drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using methyl 3-{[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate in lab experiments is its potential as a new cancer therapy. It has been shown to have anticancer properties and can induce apoptosis in cancer cells. Another advantage is its anti-inflammatory properties, which make it a potential candidate for the development of new anti-inflammatory drugs. However, one of the limitations of using this compound in lab experiments is its complex structure, which makes it difficult to synthesize and study.
Direcciones Futuras
There are several future directions for the study of methyl 3-{[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate. One direction is the development of new cancer therapies based on this compound. Studies have shown that it has anticancer properties and can induce apoptosis in cancer cells. Another direction is the development of new anti-inflammatory drugs based on this compound. Its anti-inflammatory properties make it a potential candidate for the development of new drugs for the treatment of inflammatory diseases. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in other scientific research fields.
Aplicaciones Científicas De Investigación
Methyl 3-{[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate has potential applications in various scientific research fields. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It works by inducing apoptosis, which is the programmed cell death of cancer cells. This makes it a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
methyl 3-[[(E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN3O6/c1-34-24(31)17-5-3-6-19(14-17)26-23(30)21(13-15-4-2-7-20(12-15)28(32)33)27-22(29)16-8-10-18(25)11-9-16/h2-14H,1H3,(H,26,30)(H,27,29)/b21-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHFHJXZQVZCQF-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B3916283.png)
![N-{4-[({[(4-tert-butylphenoxy)acetyl]amino}carbonothioyl)amino]phenyl}-2-furamide](/img/structure/B3916285.png)

![2-{4-methoxy-3-[(2-pyridinylthio)methyl]phenyl}-3-propyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B3916314.png)
![3-(1-naphthyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3916328.png)
![3-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B3916332.png)
![N'-{3-[(1,3-benzothiazol-2-ylthio)methyl]-4-methoxybenzylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B3916340.png)
![6-[(dibutylamino)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B3916344.png)

![N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B3916358.png)
![N-allyl-2-{[4-(2-methoxy-1-methylethyl)piperidin-1-yl]carbonyl}aniline](/img/structure/B3916362.png)


![methyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B3916372.png)